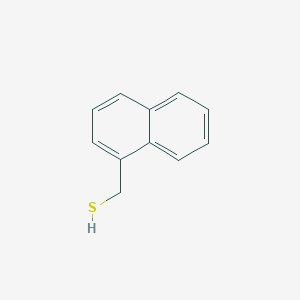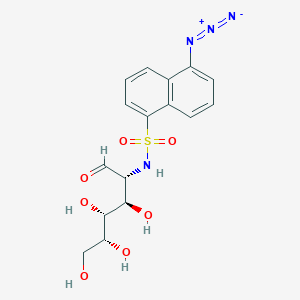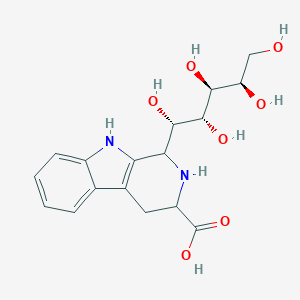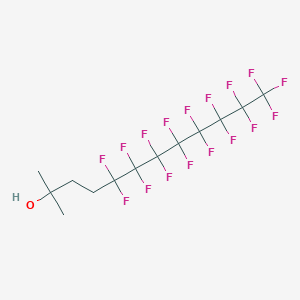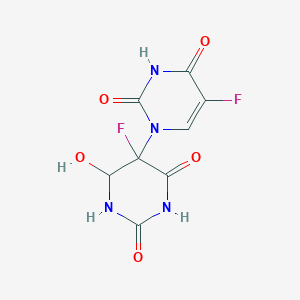
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil, also known as 5-FU-1, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a derivative of the widely used chemotherapy drug 5-fluorouracil (5-FU) and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is similar to that of 5-FU. Both drugs are converted into active metabolites in the body that inhibit the synthesis of DNA and RNA, which leads to the death of rapidly dividing cancer cells. However, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is more effective than 5-FU in inhibiting the activity of DPD, an enzyme that breaks down 5-FU in the body. This leads to higher levels of active metabolites of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in the body, which enhances its anticancer activity.
Biochemische Und Physiologische Effekte
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to inhibit the growth of tumors and reduce the incidence of metastasis. In addition, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to have less toxicity than 5-FU, with fewer side effects such as gastrointestinal toxicity, myelosuppression, and neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in lab experiments include its high potency and low toxicity compared to 5-FU. In addition, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying cancer cell biology. However, one limitation of using 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in lab experiments is its high cost, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the research on 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil. One direction is to further investigate the mechanism of action of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil and its interactions with other anticancer drugs. Another direction is to conduct clinical trials to evaluate the efficacy and safety of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in cancer patients. In addition, there is a need to develop more cost-effective synthesis methods for 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil to make it more widely available for research purposes.
Conclusion
In conclusion, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil (1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil) is a promising anticancer drug that has been extensively studied for its potential use in cancer treatment. It has shown higher potency and lower toxicity than 5-FU in preclinical studies and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil and its potential clinical applications.
Synthesemethoden
The synthesis of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil involves the reaction of 5-FU with hydroxylamine hydrochloride to form 5-FU-hydroxamic acid, which is then reacted with dihydropyrimidine dehydrogenase (DPD) inhibitor to form 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil. The chemical structure of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is more effective than 5-FU in inhibiting the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In addition, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to be less toxic than 5-FU in animal studies.
Eigenschaften
CAS-Nummer |
142237-28-3 |
|---|---|
Produktname |
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil |
Molekularformel |
C8H6F2N4O5 |
Molekulargewicht |
276.15 g/mol |
IUPAC-Name |
5-fluoro-1-(5-fluoro-4-hydroxy-2,6-dioxo-1,3-diazinan-5-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6F2N4O5/c9-2-1-14(7(19)11-3(2)15)8(10)4(16)12-6(18)13-5(8)17/h1,4,16H,(H,11,15,19)(H2,12,13,17,18) |
InChI-Schlüssel |
NLAFMRFXDRRFSK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2(C(NC(=O)NC2=O)O)F)F |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2(C(NC(=O)NC2=O)O)F)F |
Synonyme |
1-(5'-fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil HDFU-5-FU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



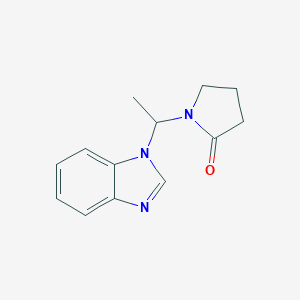

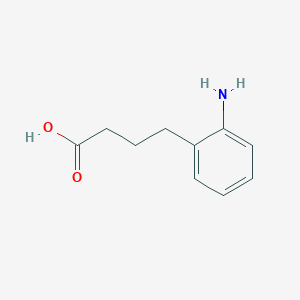
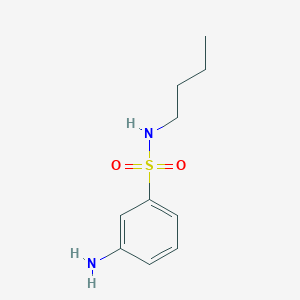

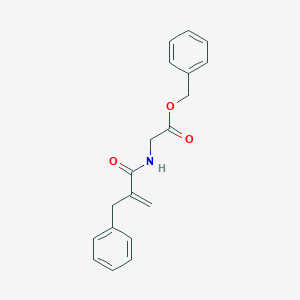
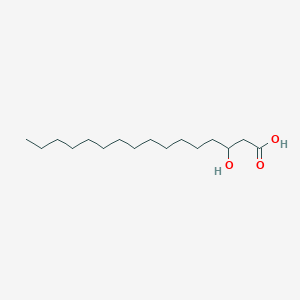
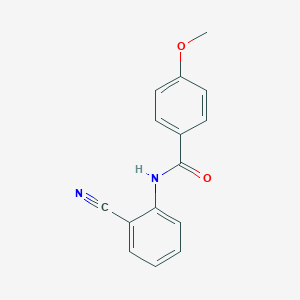
![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
